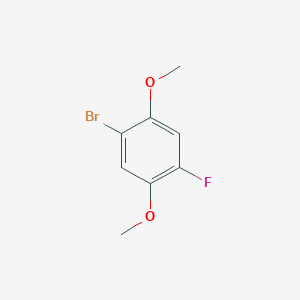![molecular formula C16H16ClIN2O B13920940 (1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure containing nitrogen atoms The presence of chlorine, iodine, and a phenylmethyl group further adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the chlorine, iodine, and phenylmethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the reduction of the intermediate compound to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学研究应用
7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the pyrrolo[2,3-c]pyridine core can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 7-Chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 7-Chloro-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Uniqueness
Compared to similar compounds, 7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol is unique due to the presence of the pyrrolo[2,3-c]pyridine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H16ClIN2O |
|---|---|
分子量 |
414.67 g/mol |
IUPAC 名称 |
(1-benzyl-7-chloro-5-iodo-3-methyl-2H-pyrrolo[2,3-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C16H16ClIN2O/c1-16(10-21)9-20(8-11-5-3-2-4-6-11)14-12(16)7-13(18)19-15(14)17/h2-7,21H,8-10H2,1H3 |
InChI 键 |
XJGPJABUHHUCAO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C2=C(N=C(C=C21)I)Cl)CC3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



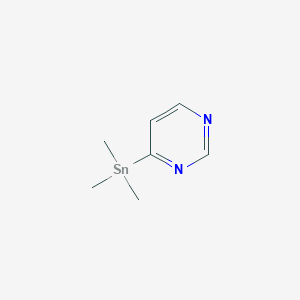
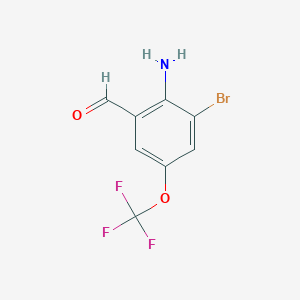
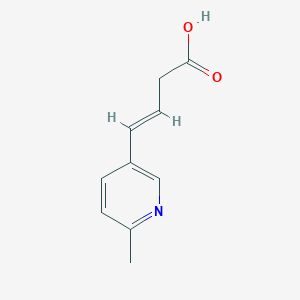
![5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13920893.png)
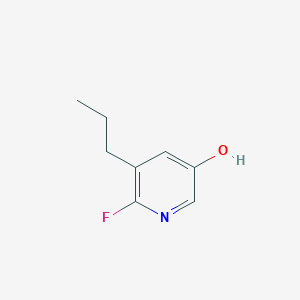
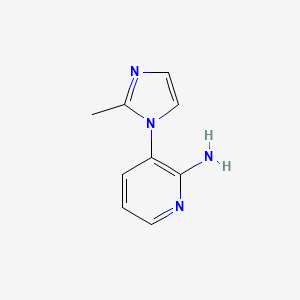
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
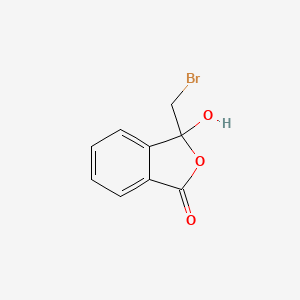
![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)
